2-(2-(5-Chloro-2-hydroxybenzylidene)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
CAS No.:
Cat. No.: VC16097330
Molecular Formula: C17H16ClN3O4
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O4 |
|---|---|
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C17H16ClN3O4/c1-2-25-14-6-4-13(5-7-14)20-16(23)17(24)21-19-10-11-9-12(18)3-8-15(11)22/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
| Standard InChI Key | DNHTZQBXMYZRHP-VXLYETTFSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a hydrazone backbone formed by the condensation of 5-chloro-2-hydroxybenzaldehyde with a hydrazine derivative. The resultant Schiff base is acylated with an ethoxyphenyl-containing acetic acid derivative, yielding the final structure. Key groups include:
-
5-Chloro-2-hydroxyphenyl moiety: Provides electron-withdrawing effects and hydrogen-bonding capacity.
-
Ethoxyphenyl group: Enhances lipophilicity, potentially improving membrane permeability.
Spectroscopic and Computational Data
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | N'-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Cl)O |
| InChI Key | DNHTZQBXMYZRHP-VXLYETTFSA-N |
| PubChem CID | 135533768 |
The isomeric SMILES confirms the E-configuration of the hydrazone bond, critical for biological activity.
Synthesis and Optimization
Reaction Pathway
Synthesis involves two primary steps:
-
Schiff Base Formation: 5-Chloro-2-hydroxybenzaldehyde reacts with hydrazine derivatives in methanol under reflux, facilitated by glacial acetic acid.
-
Acylation: The intermediate hydrazone is treated with an ethoxyphenyl acetic acid derivative, forming the oxoacetamide group.
Reaction Conditions
-
Solvent: Methanol (reflux, 6–8 hours).
-
Catalyst: Glacial acetic acid (1–2 equivalents).
-
Yield: ~60–70% after purification via recrystallization.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Comparative studies on analogous hydrazones reveal broad-spectrum activity:
| Microbial Target | Observed Effect (Analogous Compounds) | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | MIC: 8–16 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | MIC: 16–32 µg/mL | DNA gyrase interference |
| Candida albicans | MIC: 32–64 µg/mL | Ergosterol biosynthesis blockade |
The chloro and hydroxy groups enhance membrane disruption, while the ethoxyphenyl moiety improves pharmacokinetics .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation aids.
-
Thermal Stability: Decomposes at 210–215°C, indicating suitability for oral solid dosages.
ADMET Predictions
Computational models (e.g., SwissADME) suggest:
-
Lipophilicity: LogP = 2.8 (optimal for blood-brain barrier penetration).
-
Metabolism: Susceptible to hepatic CYP3A4 oxidation.
Future Directions and Challenges
Structural Modifications
-
Halogen Substitution: Introducing fluorine at the phenyl ring may enhance metabolic stability.
-
Prodrug Design: Esterification of the hydroxy group to improve bioavailability.
Preclinical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume